molecular formula C19H29N3O4 B12280396 Mmp inhibitor III

Mmp inhibitor III

Cat. No.: B12280396
M. Wt: 363.5 g/mol
InChI Key: FQRZOEBSTPAQBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Mmp inhibitor III involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired product. Industrial production methods focus on optimizing these steps to ensure high yield and purity of the final compound .

Chemical Reactions Analysis

Mmp inhibitor III undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mmp inhibitor III has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of matrix metalloproteinases and their role in various chemical processes. In biology, it is employed to investigate the role of matrix metalloproteinases in cell signaling, tissue remodeling, and disease progression. In medicine, this compound is explored for its potential therapeutic applications in treating conditions such as cancer, arthritis, and cardiovascular diseases. In industry, it is used in the development of new drugs and therapeutic agents .

Mechanism of Action

Mmp inhibitor III exerts its effects by binding to the active site of matrix metalloproteinases, thereby preventing the degradation of the extracellular matrix. This inhibition is crucial for controlling various physiological and pathological processes. The molecular targets of this compound include the catalytic domain of matrix metalloproteinases, which is responsible for their enzymatic activity. The pathways involved in this mechanism include the regulation of extracellular matrix turnover, cell signaling, and tissue remodeling .

Comparison with Similar Compounds

Mmp inhibitor III is unique in its selectivity and potency compared to other similar compounds. Some of the similar compounds include Mmp inhibitor I, Mmp inhibitor II, and Mmp inhibitor IV. These compounds also target matrix metalloproteinases but differ in their chemical structure, selectivity, and potency. This compound is particularly noted for its high affinity and specificity towards certain matrix metalloproteinases, making it a valuable tool in scientific research and therapeutic applications .

Properties

Molecular Formula

C19H29N3O4

Molecular Weight

363.5 g/mol

IUPAC Name

N'-hydroxy-N-[1-(methylamino)-1-oxo-4-phenylbutan-2-yl]-2-(2-methylpropyl)butanediamide

InChI

InChI=1S/C19H29N3O4/c1-13(2)11-15(12-17(23)22-26)18(24)21-16(19(25)20-3)10-9-14-7-5-4-6-8-14/h4-8,13,15-16,26H,9-12H2,1-3H3,(H,20,25)(H,21,24)(H,22,23)

InChI Key

FQRZOEBSTPAQBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CCC1=CC=CC=C1)C(=O)NC

Origin of Product

United States

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